molecular formula C13H23NO4S B2575488 Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate CAS No. 917883-41-1

Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate

Cat. No.: B2575488
CAS No.: 917883-41-1
M. Wt: 289.39
InChI Key: ZNVBFVXUNUCZED-UHFFFAOYSA-N
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Description

Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate is an organic compound that features a combination of functional groups, including an ester, an allyl sulfide, and a tert-butoxycarbonyl (Boc) protected amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate typically involves multiple steps:

    Formation of the Boc-protected amino acid: The starting material, an amino acid, is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the allyl sulfide group: The Boc-protected amino acid is then reacted with an allyl thiol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the allylsulfanyl derivative.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This could involve the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The allyl sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Free amines, substituted amines

Scientific Research Applications

Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used to study the effects of allyl sulfide derivatives on biological systems, including their potential as antimicrobial or anticancer agents.

    Medicine: Its derivatives may be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the production of fine chemicals and as a building block for more complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate depends on its specific application. For instance, if used as a prodrug, the Boc group can be cleaved in vivo to release the active amine, which can then interact with its molecular targets. The allyl sulfide group may undergo metabolic oxidation to form reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(methylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate: Similar structure but with a methyl group instead of an allyl group.

    Ethyl 3-(phenylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate: Similar structure but with a phenyl group instead of an allyl group.

    Ethyl 3-(butylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate: Similar structure but with a butyl group instead of an allyl group.

Uniqueness

Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate is unique due to the presence of the allyl sulfide group, which can undergo specific chemical transformations that are not possible with other alkyl or aryl sulfides. This makes it a valuable intermediate in the synthesis of complex molecules with potential biological activity.

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enylsulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4S/c1-6-8-19-9-10(11(15)17-7-2)14-12(16)18-13(3,4)5/h6,10H,1,7-9H2,2-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVBFVXUNUCZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSCC=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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